Bapta-AM

概要

説明

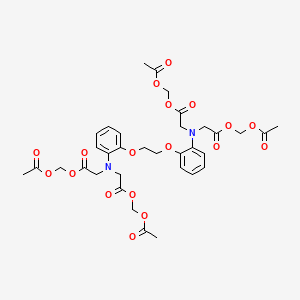

1,2-ビス(2-アミノフェノキシ)エタン-N,N,N',N'-テトラ酢酸テトラキス(アセトキシメチルエステル)は、一般的にBAPTA-AMとして知られており、細胞透過性のカルシウムキレート剤です。これは、マグネシウムイオンよりもカルシウムイオンに対して非常に選択的であり、細胞内カルシウムレベルを制御するために使用されます。 This compoundは、エチレンジアミン四酢酸(EDTA)やエチレングリコール四酢酸(EGTA)よりもカルシウムイオンに対して選択性が高く、金属結合はpH変化の影響を受けにくい .

準備方法

BAPTA-AMは、1,2-ビス(2-アミノフェノキシ)エタン-N,N,N',N'-テトラ酢酸(BAPTA)をアセトキシメチル基でエステル化する多段階プロセスによって合成されます。この反応は通常、トリエチルアミンなどの塩基の存在下でアセトキシメチルクロリドを使用します。 反応条件は、アミン基に影響を与えることなくカルボキシル基を選択的にエステル化するように注意深く制御する必要があります . 工業生産方法は、同様の合成経路を伴う場合がありますが、収量と純度を最大化するために最適化された反応条件でより大規模に行われます。

化学反応の分析

BAPTA-AMは、細胞内エステラーゼの存在下で加水分解され、活性型であるBAPTAに変換されます。この加水分解反応は、カルシウムキレート剤としての機能にとって重要です。BAPTA自体は、次のようなさまざまな化学反応に関与することができます。

キレート化: BAPTAはカルシウムイオンと安定な錯体を形成し、細胞内の遊離カルシウムイオン濃度を効果的に低下させます。

置換反応: BAPTAは他の金属イオンと置換反応を起こすことができますが、カルシウムイオンに対してより高い親和性を持っています.

科学的研究の応用

BAPTA-AM (1,2-Bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid tetrakis(acetoxymethyl ester)) is a cell-permeable calcium chelator widely used in scientific research to study the role of calcium signaling in various cellular processes . this compound functions by entering cells and being hydrolyzed by esterases into BAPTA, which then binds to intracellular calcium ions (Ca2+), reducing intracellular calcium overload . However, it's important to note that this compound can also have cellular effects independent of its calcium-chelating properties .

Scientific Research Applications

This compound has diverse applications in scientific research, including:

- Acute Pancreatitis Treatment: this compound liposome nanoparticles (BLNs) have shown promise in mitigating ischemia-reperfusion induced acute kidney injury and D-GalN/lipopolysaccharide (LPS) induced fulminant hepatic failure by reducing overloaded intracellular calcium . BLNs can rescue pancreatic function by improving survival rates, pancreatic function indicators, and pancreas microcirculation. Furthermore, BLNs can impact pathways of pancreatic necrosis and apoptosis .

- Investigation of Calcium Signals: this compound is used to delineate the involvement of Ca2+ signals in specific cellular processes . It can theoretically buffer microscopic ‘local Ca2+ signals’ originating in close proximity to Ca2+ channels and has routinely been used to determine the involvement of Ca2+ in a cellular process without actually visualizing the Ca2+ signals .

- ** مفتشKeratinocyte Migration and STC1 Gene Expression:** BAPTA/AM can block STS-mediated keratinocyte migration and STC1 gene expression by reducing intracellular calcium .

- Effects on Ion Channels: this compound has been found to rapidly and reversibly suppress human ether a-go-go-related gene (hERG or Kv11.1) K(+) current, human Kv1.3, and human Kv1.5 channel currents . The effects were found to be not related to Ca2+ chelation .

Case Studies

While the search results provide specific applications of this compound, they do not include comprehensive data tables or well-documented case studies. However, the following examples illustrate how this compound is used in research:

- Acute Kidney Injury and Hepatic Failure: Previous studies have demonstrated the therapeutic potential of this compound in mitigating ischemia-reperfusion-induced acute kidney injury and D-GalN/lipopolysaccharide (LPS)-induced fulminant hepatic failure .

- hERG Channels: this compound inhibited hERG channels in a concentration-dependent manner . Steady-state activation V(0.5) of hERG channels was negatively shifted by 8.5 mV, while inactivation V(0.5) was negatively shifted by 6.1 mV with the application of 3 microM this compound .

Insights and Considerations

- This compound can elicit cellular effects independent of its calcium-chelating properties, meaning the cellular actions of BAPTAi and related compounds may not be limited to Ca2+ buffering .

- When studying cellular processes using this compound, it is important to use appropriate controls to account for its non-specific effects . TF-BAPTAi, for example, can be used as a control to determine the role of Ca2+ buffering in the cellular effects of this compound treatment .

- Liposomes, particularly nanoscale liposomes, have been employed to enhance the solubility of hydrophobic drugs like this compound, modify drug absorption, prolong biological half-life and imbue more specific targeting and biocompatible characteristics .

作用機序

BAPTA-AMは、細胞内カルシウムイオンをキレート化することにより効果を発揮します。細胞内に入ると、this compoundはエステラーゼによって加水分解され、遊離カルシウムイオンに結合するBAPTAが放出されます。この結合により遊離カルシウムイオンの濃度が低下し、カルシウム依存性細胞プロセスが調節されます。 This compoundは、カルシウム活性化カリウムチャネルと電位依存性カリウムチャネルを阻害し、細胞の興奮性とシグナル伝達に影響を与える可能性があります .

類似化合物の比較

This compoundは、エチレンジアミン四酢酸(EDTA)、エチレングリコール四酢酸(EGTA)、o-ニトロフェニルエチレングリコール四酢酸(NP-EGTA)などの他のカルシウムキレート剤と比較されます。

EDTA: this compoundと比較してカルシウムイオンに対して選択性が低く、pH変化の影響を受けやすいです。

EGTA: EDTAに似ていますが、カルシウムイオンに対する選択性がわずかに高くなっています。

NP-EGTA: カルシウムイオンに対して高い選択性を有する光分解性キレート剤であり、UV照射によるカルシウムの迅速かつ制御された放出に使用されます.

This compoundは、カルシウムイオンに対する高い選択性、細胞透過性、および細胞内で加水分解されて活性キレート剤を放出する能力において独特であり、カルシウムシグナル伝達研究において貴重なツールとなっています。

類似化合物との比較

BAPTA-AM is compared with other calcium chelators such as ethylenediaminetetraacetic acid (EDTA), ethylene glycol tetraacetic acid (EGTA), and o-nitrophenyl ethylene glycol tetraacetic acid (NP-EGTA):

EDTA: Less selective for calcium ions compared to this compound and more sensitive to pH changes.

EGTA: Similar to EDTA but with slightly higher selectivity for calcium ions.

NP-EGTA: A photolabile chelator with high selectivity for calcium ions, used for rapid and controlled release of calcium upon UV illumination.

This compound is unique in its high selectivity for calcium ions, cell-permeant nature, and ability to be hydrolyzed intracellularly to release the active chelator, making it a valuable tool in calcium signaling research.

生物活性

BAPTA-AM (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid acetoxymethyl ester) is a highly effective membrane-permeable calcium chelator widely used in biological research to manipulate intracellular calcium levels. Its biological activity extends beyond simple calcium buffering, influencing various cellular processes, including apoptosis, inflammation, and mitochondrial function. This article presents a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

This compound enters cells and hydrolyzes to BAPTA, which binds calcium ions with high affinity. This action leads to a reduction in intracellular calcium levels, impacting numerous signaling pathways:

- Calcium Signaling: this compound effectively inhibits calcium-dependent processes by chelating Ca²⁺ ions.

- Apoptosis Modulation: It has been shown to enhance apoptosis in various cancer cell lines by disrupting calcium signaling pathways that promote cell survival .

- Inflammatory Response: this compound influences the processing and release of pro-inflammatory cytokines, such as IL-1β, by modulating NLRP3 inflammasome activity .

Research Findings

Recent studies have highlighted the diverse effects of this compound on different cell types and conditions:

-

Cancer Cell Apoptosis:

- In hematological cancers, this compound treatment resulted in significant apoptosis enhancement when combined with venetoclax, indicating a novel interplay between calcium signaling and anti-apoptotic mechanisms involving the BCL-2 family proteins .

- Flow cytometry analysis demonstrated that treatment with 10 µM this compound significantly increased the proportion of apoptotic cells in diffuse large B-cell lymphoma models .

- Neuroprotection:

- Mitochondrial Function:

- Oocyte Viability:

Case Study 1: Apoptosis in Hematological Malignancies

A study investigated the effects of this compound on various hematological cancer cell lines. The results indicated that this compound not only induced apoptosis but also altered the expression of key proteins involved in cell survival. Mcl-1 protein levels decreased significantly following treatment, suggesting a calcium-independent mechanism contributing to cell death .

Case Study 2: Neuroprotection Post-Spinal Cord Injury

In an experimental model of spinal cord injury, local administration of this compound was found to significantly reduce neuronal death and enhance recovery outcomes. The study emphasized its role in mitigating oxidative stress and preserving electrophysiological functions post-injury .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N2O18/c1-23(37)47-19-51-31(41)15-35(16-32(42)52-20-48-24(2)38)27-9-5-7-11-29(27)45-13-14-46-30-12-8-6-10-28(30)36(17-33(43)53-21-49-25(3)39)18-34(44)54-22-50-26(4)40/h5-12H,13-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIYWYAMZFVECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274361 | |

| Record name | BAPTA-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126150-97-8 | |

| Record name | BAPTA-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acidtetrakis(acetoxymethyl)ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。